1-Methyl-2,3-dihydro-1H-pyrrolizine is an organic compound belonging to the pyrrolizine class, which consists of a fused pyrrole and pyrrolidine ring. This compound is characterized by its unique structural features and has garnered interest in various scientific fields due to its potential applications.
1-Methyl-2,3-dihydro-1H-pyrrolizine can be classified as a small molecule organic compound. Its chemical formula is , with an average molecular mass of approximately 135.18 g/mol. The compound is part of the larger family of pyrrolizines, known for their diverse biological activities and structural complexity .
The synthesis of 1-methyl-2,3-dihydro-1H-pyrrolizine typically involves cyclization reactions that can be derived from various precursors. One common method includes the reaction of appropriate amines with α,β-unsaturated carbonyl compounds, leading to the formation of the pyrrolizine structure.
For instance, a reported synthesis involves the condensation of substituted pyrroles with aldehydes or ketones under acidic conditions to yield the desired pyrrolizine derivative. The reaction conditions such as temperature, solvent choice, and catalyst type can significantly influence the yield and purity of the final product .
The molecular structure of 1-methyl-2,3-dihydro-1H-pyrrolizine features a five-membered ring containing nitrogen atoms. The compound's structural representation can be described using its SMILES notation: CC1=CCN(C)C=C1
. Key structural data include:
The geometry around the nitrogen atom contributes to the compound's reactivity and interaction with biological systems .
1-Methyl-2,3-dihydro-1H-pyrrolizine participates in various chemical reactions typical for nitrogen-containing heterocycles. Notable reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
The mechanism of action for 1-methyl-2,3-dihydro-1H-pyrrolizine largely depends on its biological targets. Preliminary studies suggest that this compound may exhibit activity against certain enzymes or receptors involved in cellular signaling pathways.
For example, it has been observed to interact with specific proteins in cancer cell lines, potentially inhibiting their proliferation through mechanisms such as apoptosis induction or cell cycle arrest . Further research is needed to elucidate these pathways fully.
The physical properties of 1-methyl-2,3-dihydro-1H-pyrrolizine include:
Chemical properties include reactivity towards electrophiles due to the presence of double bonds in its structure, which can facilitate various organic transformations .
1-Methyl-2,3-dihydro-1H-pyrrolizine has potential applications in medicinal chemistry due to its biological activities. It is being explored for:
Research continues into optimizing its synthesis and understanding its pharmacological properties, which may lead to novel therapeutic agents .
Cycloaddition reactions provide atom-economical routes for constructing the bicyclic pyrrolizine framework, leveraging pericyclic processes to establish regiochemistry and functionality crucial for downstream applications.
The reaction of mesoionic oxazolones (generated in situ from N-acylproline derivatives) with dimethyl acetylenedicarboxylate (DMAD) represents a highly efficient 1,3-dipolar cycloaddition pathway to pyrrolizine diesters. This method proceeds via decarboxylative cyclization, yielding 5-substituted dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylates in a single synthetic operation. The reaction mechanism involves initial formation of a mesoionic intermediate (3) from N-acylproline (2) upon treatment with acetic anhydride, followed by 1,3-dipolar addition with DMAD. Subsequent elimination of carbon dioxide furnishes the pyrrolizine core (5) with excellent regiocontrol. This approach demonstrates broad functional group tolerance at the 5-position, enabling introduction of diverse substituents (alkyl, aryl, heteroaryl) critical for biological activity profiling [1] [2].
Table 1: 1,3-Dipolar Cycloaddition for Pyrrolizine Synthesis
N-Acylproline Precursor | Reaction Conditions | Product (5) | Yield (%) | Key Applications |
---|---|---|---|---|
N-Benzoylproline | Ac₂O, DMAD, rt, 12h | Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | 78 | Antileukemic agent precursor |
N-Acetylproline | Ac₂O, DMAD, 0°C→rt, 8h | Dimethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | 85 | Hydroxymethyl derivative synthesis |
N-(4-Fluorobenzoyl)proline | Ac₂O, DMAD, reflux, 6h | Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | 72 | Fluorinated antileukemic analogues |
Mn(III)-mediated oxidative free-radical cyclizations provide alternative access to 1-methylpyrrolizine derivatives bearing dicarbonyl functionalities. This method employs substituted pyrroles as radical precursors, with Mn(OAc)₃·2H₂O facilitating one-electron oxidation to generate pyrrolyl radicals. These radicals undergo intramolecular addition to α,β-unsaturated esters or ketones, establishing the critical C-C bond for bicyclic ring formation. Compared to electrochemical approaches (58–63% yield), Mn(III)-mediated cyclization delivers superior yields (65–72%) and reduced byproduct formation (<5%), demonstrating industrial feasibility. The reaction typically completes within 6-8 hours in acetonitrile at 80°C, producing 5-aroyl-1-methyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates – versatile intermediates for anti-inflammatory agents like ketorolac analogues [3] [1].
Multicomponent reactions enable rapid assembly of complex pyrrolizine architectures from simple building blocks, significantly improving synthetic efficiency and enabling library generation for structure-activity studies.
Regioselective copper(II) triflate-catalyzed Michael addition of pyrroles to methyl 3-aryl-2-cyanoacrylates constitutes the initial step in a powerful one-pot pyrrolizine synthesis. This transformation proceeds efficiently in toluene at 60°C, achieving >90% regioselectivity for C-alkylation over N-alkylation. The copper catalyst activates the Michael acceptor while suppressing pyrrole polymerization. Subsequent intramolecular cyclization of the alkylated pyrrole intermediate occurs under mild basic conditions (K₂CO₃, methanol, 25°C), yielding highly functionalized pyrrolizin-3-ones with excellent diastereocontrol (dr >95:5). This methodology accommodates diverse electron-donating and electron-withdrawing aryl substituents (4-OMe, 4-Cl, 4-NO₂), providing access to 1-methyl-5-aryl-7-cyano-6-carbomethoxypyrrolizin-3-ones – privileged scaffolds for COX-2/5-LOX dual inhibitors [8] [1].
Table 2: Multicomponent Synthesis of Functionalized Pyrrolizines
Pyrrole | Michael Acceptor | Catalyst/ Conditions | Cyclization Conditions | Pyrrolizine Product | Overall Yield (%) |
---|---|---|---|---|---|
1-Methylpyrrole | Methyl 3-(4-Cl-phenyl)-2-cyanoacrylate | Cu(OTf)₂ (5 mol%), toluene, 60°C, 4h | K₂CO₃, MeOH, 25°C, 2h | 1-Methyl-5-(4-chlorophenyl)-7-cyano-6-carbomethoxy-2,3-dihydro-1H-pyrrolizin-3-one | 82 |
Pyrrole | Methyl 3-(4-OMe-phenyl)-2-cyanoacrylate | Cu(OTf)₂ (8 mol%), toluene, 50°C, 6h | NaOMe, MeOH, 0°C→rt, 3h | 5-(4-Methoxyphenyl)-7-cyano-6-carbomethoxy-2,3-dihydro-1H-pyrrolizin-3-one | 76 |
2,5-Dimethylpyrrole | Methyl 3-(4-NO₂-phenyl)-2-cyanoacrylate | Cu(OTf)₂ (10 mol%), toluene, 70°C, 3h | DBU, CH₃CN, 40°C, 1h | 1,6-Dimethyl-5-(4-nitrophenyl)-7-cyano-6-carbomethoxy-2,3-dihydro-1H-pyrrolizin-3-one | 68 |
Electron-deficient pyrroles undergo sequential C-alkylation followed by intramolecular lactamization to construct the pyrrolizine core. This approach begins with alkylation of 1-methylpyrrole-2-carboxylate derivatives using α-halo carbonyl compounds (methyl 4-bromoacetoacetate) under phase-transfer conditions (Bu₄N⁺Br⁻, 50% NaOH). The resulting alkylated intermediate spontaneously cyclizes upon heating (80-100°C) via nucleophilic displacement, forming the fused bicyclic system. This method efficiently delivers 1-methyl-5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates – direct precursors to ketorolac-type anti-inflammatory agents. Microwave irradiation significantly accelerates the cyclization step (30 minutes vs. 12 hours conventional heating), improving yields by 15-20% while reducing decarboxylation side products [1] [4].
Asymmetric catalysis enables efficient construction of enantiomerically enriched pyrrolizines, essential for probing stereospecific biological interactions and developing chiral therapeutics.
(−)-8-Phenylmenthol serves as a highly effective chiral controller in asymmetric Diels-Alder reactions for pyrrolizine synthesis. Grafting the pyrrole nucleus onto the (−)-8-phenylmenthyl acrylate scaffold through a tether enables intramolecular cycloaddition with exceptional facial selectivity (de >98%). The bulky phenylmenthol group directs approach of the dienophile, establishing up to three contiguous stereocenters. Subsequent reductive cleavage (H₂, Pd/C) releases the enantiopure pyrrolizine carboxylate (>99% ee) while recovering the chiral auxiliary. This methodology provides access to both enantiomers of pharmacologically active 1-methyl-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizines by switching to (+)-8-phenylmenthol [7].
Squaramide-tertiary amine bifunctional organocatalysts enable direct asymmetric Michael addition of 1-methylpyrrole to β-nitrostyrenes, forming quaternary stereocenters adjacent to the pyrrolizine framework. Using catalyst C1 (5 mol%) in CHCl₃ at −20°C, reactions proceed within 24 hours to afford γ-nitroalkylpyrroles with 92% ee. These intermediates undergo diastereoselective reductive cyclization (Zn/AcOH) to pyrrolizines bearing C5-aryl substituents with retained enantiopurity. Computational studies reveal catalyst-substrate hydrogen bonding networks that rigidify the transition state, explaining the high stereocontrol. This method enables synthesis of (R)- and (S)-1-methyl-5-phenethyl-2,3-dihydro-1H-pyrrolizines – key intermediates for dual COX-2/5-LOX inhibitors like licofelone analogues [1] [7].
Table 3: Asymmetric Synthesis of Chiral Pyrrolizines
Method | Chiral Inducer | Key Reaction | Conditions | Product | ee (%) | Application Target |
---|---|---|---|---|---|---|
Chiral auxiliary | (−)-8-Phenylmenthol | Intramolecular Diels-Alder | Toluene, 110°C, 48h | (3aR,4R,7aR)-1-Methyl-4-(methoxycarbonyl)-6,7-dihydro-1H-pyrrolizine-5-carboxylic acid | >99 | Anti-inflammatory agents |
Organocatalysis | Squaramide C1 | Michael addition/Reductive cyclization | 1) C1 (5 mol%), CHCl₃, −20°C, 24h 2) Zn/AcOH, rt, 4h | (R)-1-Methyl-5-(1-phenylethyl)-2,3-dihydro-1H-pyrrolizine | 92 | COX-2/5-LOX dual inhibitors |
Transition metal catalysis | Ru-(S)-BINAP | Asymmetric hydrogenation | 80 psi H₂, iPrOH, 50°C, 12h | (S)-1-Methyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate | 95 | EGFR kinase inhibitors |
Ru-(S)-BINAP catalyzed enantioselective hydrogenation of 5-methylene-1-methyl-2,3-dihydro-1H-pyrrolizines provides efficient access to chiral 5-alkyl derivatives. This transformation requires carefully optimized conditions: substrate-catalyst ratio (100:1), iPrOH solvent, and 80 psi H₂ pressure at 50°C. Under these conditions, sterically encumbered 5-(4-methylbenzylidene) derivatives hydrogenate within 12 hours to afford (S)-1-methyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizines in 95% ee and 89% yield. The reaction tolerates ester, cyano, and carboxamide functionalities at C7, enabling synthesis of enantiopure precursors to kinase inhibitors targeting EGFR and CDK2 [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7